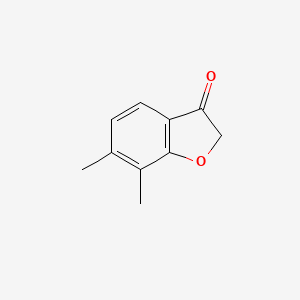

3(2H)-Benzofuranone, 6,7-dimethyl-

Description

Contextualization within the Benzofuranone Class of Heterocyclic Compounds

Benzofuranones are a significant class of heterocyclic compounds characterized by a fused benzene (B151609) and furanone ring system. mdpi.comnih.gov The core structure, benzofuran-3(2H)-one, also known as coumaranone, serves as a versatile scaffold for a multitude of derivatives with diverse applications. mdpi.com These compounds are found in various natural products and have been the subject of extensive synthetic exploration due to their interesting chemical and biological properties. mdpi.com

Significance of Substituted Benzofuranones in Advanced Organic Chemistry

The strategic placement of substituents on the benzofuranone core profoundly influences the molecule's physical, chemical, and biological characteristics. In advanced organic chemistry, substituted benzofuranones are valuable as synthetic intermediates for the construction of more complex molecules. nih.gov They are also investigated for their potential in various fields, including materials science and medicinal chemistry, due to the wide array of biological activities exhibited by these derivatives. nih.govresearchgate.net Research has demonstrated that substitutions on the benzofuranone ring can lead to compounds with neuroprotective and antioxidative effects. nih.gov

Scope and Research Directions for 3(2H)-Benzofuranone, 6,7-dimethyl-

While the broader class of benzofuranones has been extensively studied, research specifically focused on 3(2H)-Benzofuranone, 6,7-dimethyl- is still in its nascent stages. The primary research directions for this particular compound involve its synthesis, characterization, and the exploration of its potential applications. Given the biological activities observed in other dimethyl-substituted benzofuranone isomers and derivatives, investigating the pharmacological potential of the 6,7-dimethyl variant presents a promising avenue for future research. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of Related Benzofuranone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3(2H)-Benzofuranone, 4,6-dimethyl- | 20895-44-7 | C10H10O2 | 162.19 | |

| 3(2H)-Benzofuranone, 2,7-dimethyl- | 54365-79-6 | C10H10O2 | 162.19 | |

| 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- | 17781-16-7 | C10H10O3 | 178.18 | nist.govnist.gov |

| 7-Methoxy-3(2H)-benzofuranone | 7169-37-1 | C9H8O3 | 164.16 | sigmaaldrich.com |

| (3S)-3,6-dimethyl-3H-1-benzofuran-2-one | 65817-24-5 | C10H10O2 | 162.1881 | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYQXYWMHIBXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302765 | |

| Record name | 6,7-Dimethyl-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20895-47-0 | |

| Record name | 6,7-Dimethyl-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20895-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2h Benzofuranone, 6,7 Dimethyl

Regioselective Synthesis Strategies for Benzofuranone Core Formation

The key to synthesizing 6,7-dimethyl-3(2H)-benzofuranone lies in the regioselective formation of the five-membered furanone ring fused to the benzene (B151609) ring. The substitution pattern of the precursor, typically a derivative of 2,3-dimethylphenol (B72121), dictates the final placement of the methyl groups.

Multi-Step Organic Synthesis Approaches from Precursors

A classical and reliable method for constructing the benzofuranone skeleton involves a multi-step sequence starting from a substituted phenol (B47542). For the target compound, this would begin with 2,3-dimethylphenol.

The general approach involves two main steps:

O-Alkylation: The phenolic hydroxyl group is alkylated with a reagent that introduces a two-carbon chain containing a latent carbonyl or carboxyl group. A common reagent for this is an α-haloacetic acid derivative, such as ethyl chloroacetate (B1199739) or chloroacetic acid. orgsyn.org This reaction typically proceeds under basic conditions (e.g., NaOH, K₂CO₃) to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This results in the formation of a (2,3-dimethylphenoxy)acetic acid or its corresponding ester.

Intramolecular Cyclization: The intermediate phenoxyacetic acid is then cyclized to form the five-membered ring. This is an intramolecular Friedel-Crafts-type acylation. nih.govrsc.org The reaction requires a strong acid or dehydrating agent to promote the electrophilic attack of the carboxylic acid or its activated form onto the aromatic ring. The cyclization of 2-(2,3-dimethylphenoxy)acetic acid is directed to the C6 position of the phenol ring (ortho to the ether linkage and meta to the methyl groups), which is the only available position for intramolecular acylation, thus ensuring the formation of the 6,7-dimethyl-3(2H)-benzofuranone. Reagents like polyphosphoric acid (PPA), acetic anhydride (B1165640), or strong Lewis acids are often employed for this transformation. orgsyn.orgnih.gov

A plausible reaction scheme is outlined below:

Step 1: 2,3-Dimethylphenol is reacted with sodium hydroxide (B78521) and chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. orgsyn.org

Step 2: The resulting acid is heated with a mixture of acetic anhydride and sodium acetate (B1210297) to induce cyclization and dehydration, yielding 6,7-dimethyl-3(2H)-benzofuranone. orgsyn.org

This stepwise approach offers excellent control over the regiochemical outcome, as the connectivity is unambiguously established during the initial O-alkylation step.

Catalyst-Mediated Cyclization Reactions

Modern synthetic methods often employ catalysts to improve efficiency, yield, and reaction conditions. Various catalytic systems, particularly those involving Lewis acids and transition metals, are effective for the cyclization step in benzofuranone synthesis.

Lewis Acid-Mediated Cyclization: Lewis acids are widely used to promote the intramolecular Friedel-Crafts acylation of phenoxyacetic acids or the cyclization of other suitable precursors. nih.govoregonstate.edu They function by activating the carbonyl group, making it more electrophilic and facilitating the attack by the aromatic ring. For the synthesis of 6,7-dimethyl-3(2H)-benzofuranone, a precursor like (2,3-dimethylphenoxy)acetyl chloride could be cyclized using a Lewis acid catalyst.

A notable regioselective method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, catalyzed by a combination of a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., trifluoroacetic acid, TFA). oregonstate.edunih.gov This cascade reaction allows for the programmable synthesis of complex benzofuranones. nih.gov While not a direct route from phenols, it highlights the power of Lewis acids in controlling regioselectivity during ring formation. oregonstate.edunih.gov

| Catalyst | Precursor Type | Key Features | Reference |

|---|---|---|---|

| AlCl₃ / FeCl₃ | α-Aryloxyaryl ketones | Classic Friedel-Crafts catalysts for intramolecular acylation. | nih.gov |

| TiCl₄ | Phenols and α-haloketones | Promotes one-step Friedel-Crafts alkylation and cyclodehydration. researchgate.net | nih.gov |

| AlCl₃ / TFA | 3-Hydroxy-2-pyrones and nitroalkenes | Promotes a cascade reaction with high regioselectivity. nih.gov | oregonstate.edu |

| Bi(OTf)₃ / Ga(OTf)₃ | α-Aryloxyaryl ketones | Effective triflate-based Lewis acids for cyclodehydration. | nih.gov |

Transition Metal-Catalyzed Cyclization: Transition metals, particularly palladium and rhodium, offer powerful catalytic routes to benzofuranones. These methods often involve C-H activation or coupling reactions. For instance, palladium-catalyzed intramolecular C-O coupling can be used to form the furanone ring from a suitably functionalized precursor. oregonstate.edu Rhodium catalysts have been employed in cascade transformations that generate 2,3-disubstituted benzofurans, which could potentially be adapted for benzofuranone synthesis. nih.gov These methods often proceed under mild conditions and show high functional group tolerance.

Condensation Reactions for Benzofuranone Ring Systems

Condensation reactions provide an alternative pathway to the core structure, typically forming the C2-C3 bond of the furanone ring.

Aldol (B89426) and Claisen-Schmidt Condensation: The Aldol condensation and its variant, the Claisen-Schmidt condensation, are fundamental C-C bond-forming reactions that can be applied to benzofuranone synthesis. orgsyn.org In this context, the enolate of a 3(2H)-benzofuranone can react with an aldehyde or ketone. While this is more commonly used to functionalize a pre-existing benzofuranone ring at the C2 position, related strategies can build the ring itself. For example, an intramolecular Aldol-type reaction could be envisioned from a precursor containing both a ketone and an ester linked to a phenolic moiety.

A relevant application is the synthesis of aurones (2-benzylidene-3(2H)-benzofuranones), which are prepared by the condensation of 3(2H)-benzofuranones with benzaldehydes. orgsyn.org This highlights the reactivity of the C2 methylene (B1212753) group of the benzofuranone core. Synthesizing the 6,7-dimethyl substituted core first would allow for subsequent condensation reactions to introduce further diversity at the C2 position.

Precursor Chemistry and Functional Group Introduction in Benzofuranone Synthesis

The choice and synthesis of the starting materials are critical for the successful construction of 6,7-dimethyl-3(2H)-benzofuranone. The substitution pattern on the aromatic ring must be established in the precursor.

Utilization of Substituted Phenols and Acetophenones

The most logical and common starting material for 6,7-dimethyl-3(2H)-benzofuranone is 2,3-dimethylphenol . This precursor contains the required dimethyl substitution pattern on the benzene ring. As described in section 2.1.1, this phenol can be converted into an O-aryloxyacetic acid derivative, which is a direct precursor for intramolecular Friedel-Crafts cyclization. orgsyn.org

Alternatively, substituted acetophenones can serve as precursors. For instance, a Friedel-Crafts acylation of 1,2-dimethyl-3-methoxybenzene with chloroacetyl chloride could yield 2-chloro-1-(3,4-dimethyl-2-methoxyphenyl)ethan-1-one. Subsequent demethylation and intramolecular cyclization would lead to the desired benzofuranone. A related patent describes the preparation of 4,6-dihydroxy-3(2H)-benzofuranone from phloroglucinol (B13840) and chloroacetyl chloride via a Friedel-Crafts acylation, followed by an alkali-catalyzed cyclization. google.com This demonstrates the utility of substituted phenols and acyl chlorides in constructing the benzofuranone system.

A one-step method combining a Friedel-Crafts-like alkylation and intramolecular cyclodehydration has been reported for the synthesis of benzofurans from phenols and α-haloketones, promoted by titanium tetrachloride (TiCl₄). researchgate.net Applying this to 2,3-dimethylphenol and a suitable α-haloketone could provide a direct route to a substituted benzofuran (B130515), which might then be converted to the benzofuranone.

Selective Halogenation and Intramolecular O-Alkylation Routes

This strategy involves forming the key C-O bond of the furanone ring via an intramolecular nucleophilic substitution, often referred to as an O-alkylation.

The process begins with a substituted phenol, which is first acylated to introduce the side chain. For example, 2,3-dimethylphenol can be acylated with bromoacetyl bromide to yield 2-bromo-1-(2-hydroxy-3,4-dimethylphenyl)ethan-1-one. This intermediate now possesses a nucleophilic hydroxyl group and an electrophilic carbon bearing a halogen.

In the presence of a base (e.g., K₂CO₃, NaH), the phenolic hydroxyl group is deprotonated, and the resulting phenoxide attacks the α-carbon, displacing the bromide ion in an intramolecular Sₙ2 reaction. This cyclization directly forms the five-membered ring of the 6,7-dimethyl-3(2H)-benzofuranone. This approach is highly effective and ensures complete regiocontrol.

Reactions of 3-Hydroxy-2-pyrones with Nitroalkenes

The general strategy involves the reaction of a suitably substituted 3-hydroxy-2-pyrone with a nitroalkene, which undergoes a cascade process to form a phenol intermediate that subsequently cyclizes to the benzofuranone product. oregonstate.edu For the specific synthesis of 3(2H)-Benzofuranone, 6,7-dimethyl-, the reaction would necessitate the use of 4,5-dimethyl-3-hydroxy-2-pyrone as the pyrone component. The reaction with a simple nitroalkene, promoted by a Lewis acid and a protic acid, would lead to the desired regioselective formation of the target compound. oregonstate.edu

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of the benzofuranone synthesis is highly dependent on the careful optimization of various reaction parameters. Key factors that have been systematically investigated include solvent systems, temperature profiles, and the specific choice of stoichiometric and catalytic reagents. oregonstate.edu

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical for driving the synthesis towards the desired benzofuranone product. High-boiling solvents are generally required to facilitate the cascade reaction. Research has identified 1,2-dichlorobenzene (B45396) (DCB) as an effective solvent for this synthesis, allowing the reaction to be heated to the necessary temperatures. oregonstate.edu

Temperature profiling has shown that while the reaction proceeds at 100 °C, increasing the temperature can impact the reaction rate and yield. In studies on a model system, increasing the temperature from 100 °C to 120 °C was explored as part of the optimization process to achieve a higher yield of the benzofuranone product. oregonstate.edu The optimal temperature is often a balance between achieving a sufficient reaction rate and minimizing potential side reactions or degradation of the product. oregonstate.edu

Table 1: Effect of Temperature on Benzofuranone Yield

| Entry | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 1 | 100 | Slightly Increased Yield | oregonstate.edu |

| 2 | 120 | Optimal Yield (in combination with other factors) | oregonstate.edu |

Role of Stoichiometric and Catalytic Reagents

The selection of both Lewis and Brønsted acids as catalysts is paramount to the success of this synthetic method. The Lewis acid, such as Aluminum chloride (AlCl₃), is believed to promote the initial Diels-Alder cascade, while a protic acid, like Trifluoroacetic acid (TFA), is crucial for facilitating the final ring closure of the phenol intermediate to the benzofuranone. oregonstate.edu

Initial experiments without the protic acid resulted in low yields of the desired benzofuranone, with the phenol intermediate being the major product. The addition of both the AlCl₃ Lewis acid and the TFA protic acid from the start of the reaction markedly increased the rate of benzofuranone formation. oregonstate.edu Optimization studies revealed that conducting the reaction at 120 °C with 20 mol % of TFA provided the best yield for the model system. oregonstate.edunsf.gov

Further investigations into other catalytic systems were performed to improve the chemical yield. While various other Lewis acids and protic acids were found to promote the reaction, none offered a significant improvement over the combination of AlCl₃ and TFA. oregonstate.edunsf.gov

Table 2: Optimization of Catalytic Reagents for Benzofuranone Synthesis

| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | AlCl₃ (10) | None | 15 | oregonstate.edu |

| 2 | AlCl₃ (10) | TFA (10) | 61 | oregonstate.edu |

| 3 | AlCl₃ (10) | TFA (20) | 65 | oregonstate.edunsf.gov |

| 4 | Boronic acid | TFA (20) | Sub-optimal | oregonstate.edunsf.gov |

| 5 | BF₃·OEt₂ | TFA (20) | Sub-optimal | oregonstate.edunsf.gov |

| 6 | EtAlCl₂ | TFA (20) | Sub-optimal | oregonstate.edunsf.gov |

| 7 | AlCl₃ (10) | Toluenesulfonic acid | Sub-optimal | nsf.gov |

| 8 | AlCl₃ (10) | HCl | Sub-optimal | nsf.gov |

Chemical Reactivity and Derivative Synthesis of 3 2h Benzofuranone, 6,7 Dimethyl

Electrophilic and Nucleophilic Reactions at the Benzofuranone Core

Exocyclic Double Bond Formation and Stereochemical Control

The formation of an exocyclic double bond at the 2-position is a common transformation of the 3(2H)-benzofuranone scaffold. This is typically achieved through condensation reactions with various aldehydes and ketones. For instance, the reaction of 3(2H)-benzofuranones with nitroheteroaryl aldehydes can lead to the formation of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives. asm.org The stereochemistry of the newly formed double bond is often controlled, with the (Z)-isomer being the predominant or exclusive product. asm.org This stereoselectivity is crucial as the biological activity of the resulting derivatives can be highly dependent on the geometry of the exocyclic double bond.

Functionalization at the 2-Position of the Benzofuranone Ring

The methylene (B1212753) group at the 2-position of the benzofuranone ring is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for various functionalization reactions. It can react with a wide range of electrophiles, allowing for the introduction of diverse substituents at this position. researchgate.net For example, arylation of the 2-position can be achieved using aryllead(IV) triacetates. researchgate.net The steric hindrance of the aryllead reagent can influence the degree of arylation, with hindered reagents favoring mono-arylation. researchgate.net Furthermore, the 2-position can be functionalized through the introduction of a phenylthio group, which can then be further arylated. researchgate.net

Modifications and Substitutions on the Benzene (B151609) Moiety

The benzene portion of the 3(2H)-benzofuranone, 6,7-dimethyl- scaffold also presents opportunities for chemical modification, with the existing methyl groups influencing the regioselectivity of these reactions.

Impact of Methyl Groups at the 6,7-Positions on Reactivity

The presence of methyl groups at the 6- and 7-positions has a significant electronic and steric impact on the reactivity of the benzene ring. As electron-donating groups, they activate the aromatic ring towards electrophilic substitution. However, their positions also direct incoming electrophiles to specific locations on the ring. The steric bulk of these methyl groups can also influence the approach of reagents. In the synthesis of 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the starting material already contains the 6,7-dimethyl substitution pattern, which is carried through the synthetic sequence. nih.govnih.gov

Introduction of Heteroaryl and Aryl Moieties

The introduction of heteroaryl and aryl moieties onto the benzofuranone scaffold can lead to compounds with interesting biological properties. One common strategy involves the condensation of the 3(2H)-benzofuranone with heteroaryl aldehydes. For example, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, including derivatives with nitroimidazole, nitrofuran, and nitrothiophene groups, have been synthesized. asm.org These reactions are typically carried out under conditions that favor the formation of the exocyclic double bond. The synthesis of 2-arylbenzofuran derivatives can be achieved through a multi-step sequence starting from substituted 2-hydroxybenzaldehydes. nih.gov Another approach involves the Ru(II)-catalyzed C-H activation of a benzofuranone precursor with (hetero)arylboron reagents to introduce aryl or heteroaryl groups at the 3-position. researchgate.net

Synthesis of Complex Benzofuranone Analogues and Hybrid Systems

The versatile reactivity of the 3(2H)-benzofuranone, 6,7-dimethyl- core allows for its incorporation into more complex molecular architectures and hybrid systems. For example, it can serve as a building block for the synthesis of bibenzofuranones through radical cyclization-dimerization tandem processes. researchgate.net These reactions can construct C-O and C-C bonds and create contiguous quaternary carbon centers in a single step. researchgate.net Furthermore, the benzofuranone moiety can be combined with other biologically active pharmacophores to create hybrid molecules with potentially enhanced or novel therapeutic activities. asm.org

Spiro-Dihydrobenzofuran Derivative Synthesis

The synthesis of spiro-dihydrobenzofuran derivatives often involves multicomponent reactions that capitalize on the reactivity of the benzofuranone scaffold. One common approach is the manganese(III) acetate-mediated addition of a 1,3-dicarbonyl compound, such as dimedone, to a chalcone-like intermediate. While not specifically documented for 6,7-dimethyl-3(2H)-benzofuranone, this method has been successfully applied to other benzofuranone precursors to yield spiro-dihydrobenzofuran isomers. The reaction typically proceeds through a free radical addition mechanism.

Another versatile method for constructing spiro-pyrrolidine-fused dihydrobenzofurans is the [3+2] cycloaddition reaction of azomethine ylides with a suitable dipolarophile. This reaction, often carried out as a three-component process, can generate complex spiro-heterocyclic systems with high efficiency and diastereoselectivity. For instance, the reaction between a (Z)-3-benzylidenebenzofuran-2(3H)-one derivative, an amino acid (like sarcosine), and a dipolarophile (such as ninhydrin) can produce spiro-pyrrolidine compounds. The reaction conditions are generally mild, and the process is known for its broad substrate scope.

While these methodologies highlight potential pathways for the synthesis of spiro-dihydrobenzofuran derivatives, their direct applicability to 3(2H)-Benzofuranone, 6,7-dimethyl- would require empirical validation.

Bibenzofuran and Quinoline-Benzofuran Hybrid Derivatives

The synthesis of bibenzofuran and quinoline-benzofuran hybrid molecules is of significant interest due to their potential biological activities. Research in this area has led to the development of various synthetic strategies, although none have been explicitly reported starting from 3(2H)-Benzofuranone, 6,7-dimethyl-.

The construction of quinoline-benzofuran hybrids often involves the coupling of a pre-functionalized benzofuran (B130515) moiety with a quinoline (B57606) core. For example, a benzofuran with appropriate functional groups can be linked to a quinoline derivative through the formation of amide or ester bonds. One reported synthesis involves the initial preparation of a benzofuran scaffold from a resorcinol (B1680541) derivative, followed by its coupling to a quinoline moiety.

Another approach to quinoline-benzofuran hybrids is through a one-pot reaction. For instance, the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes can yield 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. nih.gov This method relies on a Friedländer-type condensation to construct the quinoline ring system.

Research into the synthesis of benzofuran-3(2H)-one tethered quinoline-1,2,3-triazole hybrids has also been reported. researchgate.net These complex molecules are assembled in a multi-step process, showcasing the versatility of the benzofuranone core in constructing intricate molecular architectures. researchgate.net

The table below summarizes the general synthetic approaches for the target derivatives, although it is important to reiterate that these have not been specifically demonstrated with 3(2H)-Benzofuranone, 6,7-dimethyl-.

| Derivative Class | General Synthetic Approach | Starting Material (Example) | Key Reagents/Conditions | Reference |

| Spiro-Dihydrobenzofuran | Mn(OAc)₃-mediated addition | Chalcone-like compounds and dimedone | Mn(OAc)₃ | researchgate.net |

| Spiro-Pyrrolidine Fused Dihydrobenzofuran | [3+2] Azomethine Ylide Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, sarcosine, ninhydrin | Heat | researchgate.net |

| Quinoline-Benzofuran Hybrids | Amide/Ester bond formation | Functionalized benzofuran and quinoline moieties | Coupling agents | scielo.org.za |

| 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | One-pot reaction | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and salicylaldehydes | K₂CO₃, then ethanolic KOH | nih.gov |

| Quinoline-Benzofuran-3(2H)-one-1,2,3-Triazole Hybrids | Multi-step synthesis | Benzofuran-3(2H)-one derivative | Various reagents for triazole and quinoline formation | researchgate.net |

Table 1: Summary of General Synthetic Strategies

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2h Benzofuranone, 6,7 Dimethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (1H) NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a 3(2H)-benzofuranone derivative, the chemical shifts (δ) are influenced by the electronic effects of substituents on the aromatic ring and the heterocyclic core. pressbooks.pub For instance, aromatic protons generally resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. stackexchange.com The protons of the methyl groups at positions 6 and 7 would appear as sharp singlets in the upfield region, with their exact chemical shifts influenced by their position on the aromatic ring. The methylene (B1212753) protons at the 2-position of the benzofuranone ring would typically appear as a singlet, though coupling with adjacent protons could lead to more complex splitting patterns. stackexchange.comrsc.org The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, aiding in the assignment of each resonance. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for 3(2H)-Benzofuranone, 6,7-dimethyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 3.6 - 3.8 | Singlet |

| H-4 | 7.0 - 7.2 | Doublet |

| H-5 | 6.8 - 7.0 | Doublet |

| 6-CH₃ | 2.2 - 2.4 | Singlet |

| 7-CH₃ | 2.1 - 2.3 | Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. nih.gov In the ¹³C NMR spectrum of 3(2H)-Benzofuranone, 6,7-dimethyl-, distinct signals are expected for each unique carbon atom. The carbonyl carbon (C=O) at position 3 is characteristically found in the highly deshielded region of the spectrum, typically between 170 and 200 ppm. humic-substances.org The aromatic carbons also resonate in the downfield region, generally between 110 and 160 ppm. humic-substances.org The chemical shifts of the quaternary carbons and the carbons bearing methyl groups can be precisely assigned. The aliphatic carbon at position 2 (CH₂) and the methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3(2H)-Benzofuranone, 6,7-dimethyl-

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 35 - 45 |

| C-3 (C=O) | 195 - 205 |

| C-3a | 120 - 130 |

| C-4 | 110 - 120 |

| C-5 | 125 - 135 |

| C-6 | 135 - 145 |

| C-7 | 130 - 140 |

| C-7a | 150 - 160 |

| 6-CH₃ | 15 - 25 |

| 7-CH₃ | 10 - 20 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations). columbia.edu This technique is instrumental in definitively assigning the proton signal to its corresponding carbon atom in the skeleton of 3(2H)-Benzofuranone, 6,7-dimethyl-. sdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This provides crucial information about the stereochemistry and conformation of the molecule. For instance, NOESY can help determine the spatial relationship between the methyl groups and the protons on the benzofuranone ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. imreblank.ch For 3(2H)-Benzofuranone, 6,7-dimethyl- (C₁₀H₁₀O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 162.19. nist.gov

The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural confirmation. Common fragmentation pathways for benzofuranone derivatives may involve the loss of small neutral molecules such as carbon monoxide (CO) or the cleavage of the heterocyclic ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. imreblank.ch

Table 3: Expected Mass Spectrometry Data for 3(2H)-Benzofuranone, 6,7-dimethyl-

| m/z Value | Possible Fragment | Interpretation |

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 147 | [C₉H₇O₂]⁺ | Loss of a methyl group (CH₃) |

| 134 | [C₉H₁₀O]⁺ | Loss of carbon monoxide (CO) |

| 119 | [C₈H₇O]⁺ | Further fragmentation |

Note: The observed fragmentation pattern can be influenced by the ionization method used.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of 3(2H)-Benzofuranone, 6,7-dimethyl- would be characterized by several key absorption bands.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1750-1770 cm⁻¹. pressbooks.pub The presence of an aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The C-O stretching vibration of the ether linkage within the furanone ring would also be observable.

Table 4: Characteristic IR Absorption Bands for 3(2H)-Benzofuranone, 6,7-dimethyl-

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Lactone) | 1750 - 1770 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The UV-Vis spectrum of 3(2H)-Benzofuranone, 6,7-dimethyl- is expected to show absorption bands corresponding to π → π* and n → π* transitions. youtube.com The benzofuranone system contains both π electrons in the aromatic ring and the carbonyl group, as well as non-bonding (n) electrons on the oxygen atoms.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and carbonyl chromophores. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from an oxygen atom to an antibonding π* orbital of the carbonyl group. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the molecule. slideshare.net

Table 5: Expected UV-Vis Absorption Data for 3(2H)-Benzofuranone, 6,7-dimethyl-

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | 300 - 350 | Low |

Note: These are general ranges and the exact values will depend on the specific solvent and experimental conditions.

X-ray Diffraction for Solid-State Crystal Structure Determination

Detailed research findings on several derivatives of 2-benzylidenebenzofuran-3(2H)-one highlight the utility of single-crystal X-ray diffraction in unequivocally elucidating their molecular structures. researchgate.netnitw.ac.in These studies confirm the Z-geometry of the exocyclic double bond and reveal how different substituents influence the crystal packing through various intermolecular interactions. researchgate.netnitw.ac.in

For instance, the crystal structures of three novel aurone (B1235358) derivatives have been solved and analyzed. researchgate.net The analysis of their crystallographic data sheds light on the supramolecular assemblies formed in the solid state, which are often governed by hydrogen bonding and other weak interactions. researchgate.netnitw.ac.in

The crystallographic data for these derivatives are summarized in the table below.

Table 1: Crystallographic Data for selected 2-Benzylidenebenzofuran-3(2H)-one Derivatives researchgate.net

| Parameter | 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one | 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one | 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one |

|---|---|---|---|

| Empirical Formula | C₁₉H₁₈O₃ | C₁₉H₁₆O₄ | C₂₀H₁₇BrO₄ |

| Formula Weight | 294.34 | 308.32 | 401.24 |

| Crystal System | Triclinic | Orthorhombic | Orthorhombic |

| Space Group | P-1 | Pbcn | P2₁2₁2₁ |

| a/Å | 8.4961(5) | 27.9594(10) | 13.2187(15) |

| b/Å | 8.8991(5) | 7.3164(3) | 13.3753(15) |

| c/Å | 11.0041(7) | 15.2280(6) | 20.304(2) |

| α/° | 77.447(3) | 90 | 90 |

| β/° | 83.382(3) | 90 | 90 |

| γ/° | 81.717(3) | 90 | 90 |

| V/ų | 800.59(8) | 3115.1(2) | 3589.9(7) |

| Z | 2 | 8 | 8 |

| D_c/g cm⁻³ | 1.221 | 1.315 | 1.485 |

| μ/mm⁻¹ | 0.082 | 0.092 | 2.433 |

| F(000) | 312 | 1296 | 1632 |

Data obtained at 296(2) K using Mo Kα radiation (λ = 0.71073 Å).

The study of these derivatives demonstrates that the benzofuranone moiety can be readily functionalized, and the resulting compounds can be crystallized to provide detailed structural information. For example, the crystal structure of 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one reveals a one-dimensional tape-like structure along the crystallographic a-axis, stabilized by C-H···O hydrogen bonds. researchgate.net In contrast, the packing of 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one also shows a tape-like structure but along the c-axis. researchgate.net

Further structural insights come from the X-ray crystallographic analysis of 3-(propan-2-ylidene)benzofuran-2(3H)-one, an isomer of the target compound. researchgate.netvensel.org This molecule crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. researchgate.netvensel.org The high planarity of these molecules and the distortions in the benzene (B151609) ring due to the fused furan (B31954) moiety are notable features. researchgate.netvensel.org

No Specific Research Found for "3(2H)-Benzofuranone, 6,7-dimethyl-"

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational analysis of the chemical compound 3(2H)-Benzofuranone, 6,7-dimethyl-. Despite the growing interest in the computational study of benzofuranone derivatives for various applications, dedicated research focusing on the electronic structure, molecular properties, and ligand-target interactions of this specific molecule appears to be unavailable in the public domain.

While computational methods such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are powerful tools for elucidating the characteristics of organic molecules, their application to 3(2H)-Benzofuranone, 6,7-dimethyl- has not been documented in peer-reviewed literature. Similarly, molecular docking studies, which are crucial for predicting the binding affinity and interaction of a ligand with a biological target, have not been reported for this particular compound.

The absence of such fundamental research means that detailed discussions on its quantum chemical calculations, electronic properties, and potential as a ligand in drug design remain speculative. Consequently, the creation of a scientifically accurate and detailed article as per the requested outline is not feasible at this time. Further experimental and computational research is required to fill this knowledge void and to characterize the theoretical profile of 3(2H)-Benzofuranone, 6,7-dimethyl-.

Theoretical Chemistry and Computational Studies of 3 2h Benzofuranone, 6,7 Dimethyl

Molecular Docking Studies for Ligand-Target Interactions

Prediction of Binding Poses and Affinities with Biological Macromolecules

Currently, there are no specific published studies that predict the binding poses and affinities of 3(2H)-Benzofuranone, 6,7-dimethyl- with biological macromolecules. While computational docking has been utilized for other benzofuranone derivatives to predict their interactions with various protein targets—such as p38α MAP kinase, Pim-1 kinase, and dihydrofolate reductase—this specific compound has not been the subject of such analyses in the available literature. nih.govnih.govnih.gov The prediction of how the 6,7-dimethyl substitution pattern might influence binding affinity and orientation within a protein's active site remains a subject for future investigation.

Identification of Key Interacting Residues in Binding Pockets

In the absence of molecular docking studies for 3(2H)-Benzofuranone, 6,7-dimethyl-, the key amino acid residues that would be involved in its binding to any specific protein target have not been identified. For other benzofuran (B130515) derivatives, studies have detailed interactions with residues in the binding pockets of enzymes like EGFR and VEGFR2. mdpi.com However, without similar computational analyses for the 6,7-dimethyl variant, any discussion of key interacting residues would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Derivation of Predictive Models for Biological Activity based on Molecular Descriptors

No quantitative structure-activity relationship (QSAR) models have been specifically developed or reported for 3(2H)-Benzofuranone, 6,7-dimethyl-. QSAR studies on other sets of benzofuran derivatives have been conducted to correlate their chemical structures with biological activities, such as inactivating the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.gov These models rely on a range of molecular descriptors to make predictions. However, 3(2H)-Benzofuranone, 6,7-dimethyl- has not been included in the datasets of published QSAR analyses, and therefore no predictive models for its specific biological activity based on its molecular descriptors exist.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Behavior

There are no molecular dynamics (MD) simulation studies in the scientific literature that focus on the dynamic behavior of 3(2H)-Benzofuranone, 6,7-dimethyl- when bound to a protein. MD simulations are a powerful tool for understanding the stability of ligand-protein complexes and the conformational changes that may occur over time. While MD simulations have been applied to other ligand-protein systems, including some involving different heterocyclic compounds, the specific interactions and dynamic profile of 3(2H)-Benzofuranone, 6,7-dimethyl- within a biological target have yet to be computationally explored and reported. mdpi.comnih.gov

Mechanistic Investigations of Reactions Involving 3 2h Benzofuranone, 6,7 Dimethyl and Its Formation

Elucidation of Reaction Pathways and Identification of Intermediates

The elucidation of reaction pathways for benzofuranone synthesis often involves identifying key intermediates that dictate the final structure of the product. In acid-catalyzed cyclization of acetal (B89532) substrates, for instance, the reaction proceeds through the initial protonation of the substrate, followed by the elimination of methanol (B129727) to form a critical oxonium ion intermediate (A). wuxiapptec.com The subsequent nucleophilic attack by the phenyl ring on this intermediate determines the regioselectivity of the cyclization, leading to different isomers. wuxiapptec.com

In biosynthetic routes, such as those observed in plant cultures for benzofuran (B130515) derivatives, the pathways are traced using isotopically labeled precursors. nih.gov Studies on Tagetes patula have shown that the benzofuranoid structure is assembled from 4-hydroxyacetophenone and dimethylallyl diphosphate. nih.gov The key intermediates in this pathway are prenyl-substituted 4-hydroxyacetophenones and dihydrobenzofurans. nih.gov The benzenoid ring originates predominantly from phenylalanine, while the side chain comes from the deoxyxylulose phosphate (B84403) pathway. nih.gov

Radical reactions also proceed through distinct intermediates. In some transition-metal-free syntheses, heteroatom anions act as super-electron-donors (SEDs) to initiate single-electron-transfer (SET) processes. nih.gov This generates unstable radical intermediates that quickly rearrange to more thermodynamically favored radical species before a final, spontaneous radical coupling reaction yields the benzofuran product. nih.gov Similarly, visible-light-driven photocatalytic methods involve the generation of aryl radicals from aryldiazonium salts, which act as both initiators and terminators in a domino radical relay process. researchgate.net

Table 1: Key Intermediates in Benzofuranone Formation

| Reaction Type | Key Intermediate(s) | Precursors | Citation |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Oxonium ion | Acetal substrates | wuxiapptec.com |

| Biosynthesis | Prenyl-substituted 4-hydroxyacetophenones, Dihydrobenzofurans | 4-hydroxyacetophenone, Dimethylallyl diphosphate | nih.gov |

| Radical Coupling (SED) | Radical intermediates (e.g., I, III) | 2-Iodophenyl allenyl ethers, Heteroatomic compounds | nih.gov |

| Photocatalytic Radical Relay | Aryl radicals | 1,7-Enynes, Aryldiazonium salts | researchgate.net |

Formation Mechanisms of Benzofuranone Scaffolds (e.g., Cycloisomerization, Free Radical Processes)

The benzofuranone scaffold can be constructed through several powerful mechanistic routes, including cycloisomerization and free-radical processes. These methods offer flexibility and access to a wide range of substituted benzofuranones from readily available starting materials. chemistryviews.org

Cycloisomerization Reactions Cycloisomerization is a prominent strategy for synthesizing the benzofuranone core. Gold(I)-catalyzed cycloisomerization of o-alkynyl phenols in the presence of an oxidant like Selectfluor provides a direct route to 3(2H)-benzofuranones. chemistryviews.orgresearchgate.net This process is believed to proceed via a C-O ring-closure step. organic-chemistry.org Ruthenium catalysts are also effective in promoting the cycloisomerization of specific substrates like benzannulated homo- and bis-homopropargylic alcohols, yielding benzofurans through a 5-endo cyclization. organic-chemistry.org

Acid-catalyzed cyclization represents another important pathway. Polyphosphoric acid (PPA) or other acids like trifluoromethanesulfonic acid (TfOH) can catalyze the intramolecular cyclization of various substrates. chemistryviews.orgwuxiapptec.comorganic-chemistry.org For example, phenols can react with α-aryl-α-diazoacetates in the presence of TfOH to assemble α-aryl benzofuranones through a cascade involving ortho C-H activation and lactonization. organic-chemistry.org Mechanistically, acid-catalyzed cyclization of acetal precursors involves the formation of an oxonium ion, followed by intramolecular nucleophilic attack and subsequent elimination to form the furanone ring. wuxiapptec.com

Free Radical Processes Free radical mechanisms offer an alternative approach to constructing the benzofuranone ring system. These reactions can be initiated through various means, including photoredox catalysis. researchgate.net In one example, a copper(I)-photosensitizer under visible light triggers a domino radical relay process. researchgate.net The mechanism involves the generation of an aryl radical from an aryldiazonium salt, which initiates a radical addition to an enyne, followed by cyclization. researchgate.net

Transition-metal-free radical reactions have also been developed. nih.gov These methods can use strong bases to generate heteroatom anions that function as super-electron-donors (SEDs). nih.gov The anion transfers an electron to a substrate like a 2-iodophenyl allenyl ether, initiating a cascade of radical formation and rearrangement that culminates in a radical coupling to form the 3-substituted benzofuran product. nih.gov The electrooxidation of certain flavonoid derivatives can also lead to benzofuranone structures through the formation of a flavonoid radical (o-semiquinone) as a key intermediate. researchgate.net

Table 2: Overview of Benzofuranone Formation Mechanisms

| Mechanism Type | Catalyst/Initiator | Key Features | Citation |

|---|---|---|---|

| Cycloisomerization | Gold(I) / Selectfluor | Oxidative cycloisomerization of o-alkynyl phenols. | chemistryviews.orgresearchgate.net |

| Ruthenium | Chemo- and regioselective 5-endo cyclization. | organic-chemistry.org | |

| Acid (TfOH, PPA) | Cascade C-H activation/lactonization or cyclization of acetals. | wuxiapptec.comorganic-chemistry.org | |

| Free Radical | Visible Light / Cu(I) | Domino radical relay process initiated by aryl radicals. | researchgate.net |

| Strong Base (LDA) | Transition-metal-free; uses super-electron-donors (SEDs). | nih.gov | |

| Electrooxidation | Formation of o-semiquinone radical intermediates. | researchgate.net |

Thermodynamic and Kinetic Considerations in Benzofuranone Stability and Reactivity

The stability and reactivity of benzofuranones are governed by both thermodynamic and kinetic factors, which influence reaction outcomes such as regioselectivity and stereoselectivity.

In acid-catalyzed cyclization reactions, the distribution of regioisomeric products is directly related to the activation energies of the competing cyclization pathways. wuxiapptec.com Quantum mechanical calculations have been used to model the reaction energy profiles, showing that even small differences in activation energy (e.g., 0.94 kcal/mol) can lead to a significant preference for one product over another, consistent with the Arrhenius equation. wuxiapptec.com This highlights that the reaction is under kinetic control, where the product distribution is determined by the relative rates of formation.

Similarly, in certain free-radical-mediated formations of chlorobenzofuran, quantum chemical investigations reveal the free energies of reaction and activation. researchgate.net The formation of a benzofuranylic radical can occur through pathways with specific activation free energies (e.g., ΔG‡ = 94.4 kJ/mol for unimolecular hydrogen elimination), while subsequent reactions like hydrogen abstraction by other radicals can be barrierless. researchgate.net The relative abundance of reactive species (like O₂) versus radicals (like H• or •OH) can dictate the dominant chemical pathway, favoring kinetically accessible routes even if they are not the most thermodynamically stable. researchgate.net

Stereoselectivity can also be under kinetic control. For example, the photochemical reaction of benzofuran with certain alkenes can yield spirooxetanes. researchgate.net The reaction favors the formation of the thermodynamically less stable syn-diastereomer, a result rationalized by the formation of sterically more favorable 1,4-diradical conformers that are better suited for efficient intersystem crossing and C-C bond formation. researchgate.net

Bioactivation Mechanisms and Chemical Transformations within Biological Systems

Benzofuranones and related structures can undergo significant chemical transformations within biological systems, a process often referred to as metabolism or bioactivation. These transformations are critical as they can alter the biological activity of a compound, leading to either therapeutic effects or toxicity. nih.gov

The primary enzymes responsible for the metabolism of xenobiotics, including benzofuran-containing compounds, are the cytochrome P450 (CYP) family. mdpi.com These enzymes typically act in Phase I of metabolism by introducing or exposing functional groups through oxidation. mdpi.com Biomimetic studies using manganese(III) porphyrins as models for CYP enzymes have shown that the oxidation of the benzofuran nucleus proceeds via the formation of a key epoxide intermediate. mdpi.com This reactive epoxide can then undergo various rearrangements or further reactions, depending on the substitution pattern of the benzofuran and the conditions. mdpi.com

This metabolic activation can be a crucial step in the mechanism of action for certain drugs. For instance, the antiplasmodial activity of some (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives is linked to their chemical structure, which is subject to metabolic changes in the parasite. nih.gov In other contexts, bioactivation can lead to adverse drug reactions. Electrophilically reactive metabolites, formed when metabolic enzymes convert drugs into species like quinones or epoxides, can covalently bind to macromolecules like proteins, triggering severe immune responses. nih.gov

Furthermore, the benzofuran scaffold is the backbone of compounds that can exert antitumor effects by modulating key cellular signaling pathways. researchgate.net For example, certain benzofuran derivatives inhibit the mTOR signaling pathway by affecting the phosphorylation of downstream proteins, inducing caspase-dependent apoptosis, and inhibiting angiogenesis. researchgate.net These actions imply that the parent compound or its metabolites interact specifically with biological targets, showcasing the profound impact of chemical transformations within a cellular environment. The process of metabolism involves both catabolic reactions, which break down complex molecules to release energy, and anabolic reactions, which use energy to build complex molecules. youtube.com Understanding these metabolic pathways is essential for predicting the fate and effect of benzofuranone compounds in vivo. nih.govyoutube.comyoutube.com

Structure Activity Relationship Sar Studies of 3 2h Benzofuranone, 6,7 Dimethyl Derivatives for Biological Interactions

Systematic Variation of Substituents on the Benzofuranone Ring and their Impact on Molecular Recognition

The benzofuranone core is a versatile scaffold, and modifications to its structure can significantly influence how it is recognized by biological molecules. researchgate.net Introducing different substituents at various positions on the benzofuran (B130515) and furan (B31954) rings can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.govnih.gov

Research has shown that the type and position of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov For instance, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to increase anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its target. nih.gov The position of the halogen atom is also crucial; for example, placing a halogen at the para position of an N-phenyl ring attached to the benzofuran has been associated with maximum cytotoxic activity. nih.gov

Furthermore, the introduction of a CONH group has been found to be necessary for the anticancer activity of certain benzofuran derivatives. nih.gov Adding phenol (B47542) and chlorine groups to these derivatives can increase the number of binding interactions with their target, leading to improved anticancer effects. nih.gov

Studies on benzofuran derivatives have also explored the impact of substitutions at the C-2 position. Earlier structure-activity relationship (SAR) studies indicated that ester or heterocyclic ring substitutions at this position were crucial for the cytotoxic activity of the compounds. nih.gov

The table below summarizes the impact of various substituents on the biological activity of benzofuranone derivatives.

Table 1: Impact of Substituent Variation on Biological Activity

| Substituent | Position | Effect on Biological Activity |

|---|---|---|

| Halogens (Br, Cl, F) | Benzofuran ring | Increased anticancer activity. nih.gov |

| Halogen | para-position of N-phenyl ring | Maximum cytotoxic activity. nih.gov |

| CONH group | Varies | Necessary for anticancer activity. nih.gov |

| Phenol and Chlorine | Varies | Improved anticancer activity. nih.gov |

| Ester or Heterocyclic Ring | C-2 position | Crucial for cytotoxic activity. nih.gov |

Identification of Privileged Scaffolds for Specific Molecular Targets

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The benzofuranone structure is considered one such scaffold. nih.govresearchgate.net Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov

For example, a series of 3,4,7-trisubstituted benzofuran derivatives were synthesized and found to have a binding affinity for κ-opioid receptors (KOR) without binding to μ-opioid receptors (MOR). nih.gov Several of these aryl ether derivatives displayed moderate binding activities to KOR. nih.gov

In the context of anticancer research, benzofuran derivatives have been investigated as inhibitors of various molecular targets. researchgate.net Hybrid benzofurans, which combine the benzofuran scaffold with other heterocyclic rings like chalcone, triazole, piperazine, and imidazole, have emerged as potent cytotoxic agents. nih.gov For instance, quinazolinone, another privileged scaffold, has been fused with benzofuran to create molecules with desirable drug-like profiles and cytotoxicity. nih.gov

The table below illustrates some privileged benzofuran-based scaffolds and their molecular targets.

Table 2: Privileged Benzofuran Scaffolds and Their Molecular Targets

| Privileged Scaffold | Molecular Target | Biological Activity |

|---|---|---|

| 3,4,7-trisubstituted benzofurans | κ-Opioid Receptor (KOR) | Receptor binding. nih.gov |

| Hybrid Benzofurans (e.g., with chalcone, triazole) | Various cancer-related targets | Cytotoxic agents. nih.gov |

| Quinazolinone-fused Benzofurans | Various cancer-related targets | Cytotoxicity. nih.gov |

Correlation between Molecular Features and Binding Affinity to Enzymes and Receptors

The binding affinity of a molecule to its target is a key determinant of its biological effect. For benzofuranone derivatives, specific molecular features have been correlated with their binding affinity to enzymes and receptors.

Molecular docking and SAR studies have been instrumental in understanding these correlations. For example, in a series of 6-aminomethylbenzofuranones designed as potential antipsychotics, the ability of these compounds to form one or two hydrogen bonds with specific serine residues (S3.36 and S5.46) in the 5-HT2A and D2 receptors was found to explain the differences in their binding affinity and selectivity. nih.gov Compound 16a from this series showed moderate to high affinities for both D2 and 5-HT2A receptors, with a 5-HT2A/D2 ratio predictive of an atypical antipsychotic profile. nih.gov

In another study, the addition of a benzofuran group to 6-N,N-(hexamethylene) amiloride (B1667095) (6-HMA) resulted in a compound with higher potency and cytotoxicity as a urokinase-type plasminogen activator (uPA) inhibitor. nih.gov Further substitution with a fluorine atom at position 4 of the 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity. nih.gov

Computational studies, such as molecular docking, have helped to predict and rationalize the binding modes of benzofuran derivatives. For instance, a study on the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA) showed that a benzomonofuran derivative (BF1) bound with higher affinity than a benzodifuran derivative (BDF1). mdpi.com Docking studies suggested that BF1 is preferentially housed in the interior of the protein structure, while BDF1 binds to the albumin surface with lower affinity. mdpi.com

The following table presents examples of the correlation between molecular features of benzofuranone derivatives and their binding affinity.

Table 3: Correlation of Molecular Features with Binding Affinity

| Molecular Feature | Target | Correlation with Binding Affinity |

|---|---|---|

| Ability to form H-bonds with Serine residues | 5-HT2A and D2 Receptors | Explains differences in affinity and selectivity. nih.gov |

| Addition of a benzofuran group to 6-HMA | uPA | Higher potency and cytotoxicity. nih.gov |

| Fluorine at position 4 of 2-benzofuranyl group | uPA | 2-fold increase in potency and inhibitory activity. nih.gov |

| Benzomonofuran vs. Benzodifuran structure | Bovine Serum Albumin (BSA) | Benzomonofuran shows higher binding affinity. mdpi.com |

Applications in Advanced Synthetic Organic Chemistry

Role as Versatile Synthetic Intermediates and Precursors for Complex Molecules

Benzofuranone derivatives are widely recognized as crucial precursors for the synthesis of more complex molecules, including many natural products and pharmaceuticals. sigmaaldrich.comnih.gov The general structure of benzofuran-3(2H)-ones allows for various chemical transformations. For instance, the ketone functionality can undergo reactions such as aldol (B89426) condensations, and the aromatic ring can be subject to electrophilic substitution.

While no specific examples of 3(2H)-Benzofuranone, 6,7-dimethyl- being used as a synthetic intermediate were found, related structures such as 4,7-dimethylbenzofuran-2(3H)-one have been synthesized, highlighting the accessibility of dimethyl-substituted benzofuranone systems. oregonstate.edu The synthesis of related compounds like 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) from readily available starting materials further underscores the synthetic accessibility of such scaffolds. A patent describes the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, a precursor to insecticides, from 2-acetylphenyl methallyl ether. This process involves rearrangement and cyclization, followed by conversion to the final product.

The presence of the two methyl groups on the benzene (B151609) ring of 3(2H)-Benzofuranone, 6,7-dimethyl- would influence its reactivity and the regioselectivity of further synthetic transformations, making it a potentially interesting, though currently unexplored, building block.

Scaffolds for Combinatorial Chemistry and Chemical Library Synthesis

The benzofuranone core is an attractive scaffold for combinatorial chemistry due to its rigid structure and the potential for functionalization at multiple positions. The synthesis of libraries of benzofuranone derivatives allows for the systematic exploration of chemical space in drug discovery and other areas. Multicomponent reactions are often employed to rapidly generate a diverse set of molecules from a common benzofuranone starting material.

There is no specific evidence of 3(2H)-Benzofuranone, 6,7-dimethyl- being used as a scaffold in combinatorial chemistry. However, the general principles suggest its potential in this area. The synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives through cascade cyclization reactions showcases the utility of the broader benzofuranone class in generating complex, spirocyclic systems, which are of significant interest in medicinal chemistry. nih.gov A Chinese patent details the synthesis of 4,6-dihydroxy-3(2H)-benzofuranone derivatives and their potential applications, indicating the value of substituted benzofuranones in generating biologically active compounds. google.com

Use in Materials Science

The application of benzofuranone derivatives in materials science is not as extensively documented as their use in medicinal chemistry. However, the inherent properties of the benzofuranone scaffold, such as its aromaticity and potential for functionalization, could lend themselves to the development of novel organic materials.

No studies were identified that specifically investigate the use of 3(2H)-Benzofuranone, 6,7-dimethyl- in materials science. The potential for this compound or its derivatives to be used in areas such as organic electronics or as components of polymers remains an open field of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.